molecular formula C21H14N4O3 B11181203 3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

Cat. No.: B11181203
M. Wt: 370.4 g/mol
InChI Key: AVCBRLPBAJRNON-HYARGMPZSA-N
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Description

3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenylquinazolin-4(3H)-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one involves its interaction with biological macromolecules. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The nitro group plays a significant role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one is unique due to its specific structural features, such as the presence of both a nitro group and a Schiff base moiety

Properties

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H14N4O3/c26-21-18-8-4-5-9-19(18)23-20(16-6-2-1-3-7-16)24(21)22-14-15-10-12-17(13-11-15)25(27)28/h1-14H/b22-14+

InChI Key

AVCBRLPBAJRNON-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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